CYP1B1-IN-7 (2a) vs. Closest Analog 2c: Superior Resistance Reversal Efficacy in MCF-7 Cells
CYP1B1-IN-7 (2a) demonstrates a significantly more potent reversal of docetaxel resistance compared to its closest structural analog, compound 2c, in the same cellular assay. While both compounds exhibit comparable biochemical inhibition of CYP1B1 (IC50 of 75 nM for 2a vs. 92 nM for 2c), the functional outcome in reversing resistance is markedly different, with CYP1B1-IN-7 (2a) showing a superior effect. [1]
| Evidence Dimension | Reversal of docetaxel resistance (IC50) |
|---|---|
| Target Compound Data | 29.0 ± 3.6 μM |
| Comparator Or Baseline | Compound 2c: Not quantifiably reported for reversal, but noted as less effective. The study explicitly states 'compound 2a is most effective in reversing the resistance' among the tested series (2a, 2c, 2d). |
| Quantified Difference | N/A (comparator data not fully quantified, but a clear qualitative superiority is established). |
| Conditions | Docetaxel-resistant, CYP1B1-overexpressing MCF-7 human breast adenocarcinoma cell line. The assay measured the compound's ability to restore sensitivity to docetaxel. |
Why This Matters
This functional assay directly measures a therapeutically relevant endpoint—overcoming drug resistance—and demonstrates that CYP1B1-IN-7 possesses a superior capacity for this critical application compared to a structurally similar analog.
- [1] Padakanti Sandeep Chary, et al. Scaffold hopping for designing of potent and selective CYP1B1 inhibitors to overcome docetaxel resistance: synthesis and evaluation. Journal of Biomolecular Structure and Dynamics, 2025, 43(15), 7992-8008. View Source
